![molecular formula C12H11NO3 B071742 2-(3-formyl-1H-indol-1-yl)propanoic acid CAS No. 166747-91-7](/img/structure/B71742.png)
2-(3-formyl-1H-indol-1-yl)propanoic acid
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Overview
Description
“2-(3-formyl-1H-indol-1-yl)propanoic acid” is a chemical compound with the empirical formula C12H11NO3 . It has a molecular weight of 217.22 .
Molecular Structure Analysis
The SMILES string of the compound isO=C(O)C(C)N(C1=CC=CC=C12)C=C2C([H])=O
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties like density, melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . “2-(3-formyl-1H-indol-1-yl)propanoic acid” can be used as a building block in the synthesis of various indole derivatives .
Treatment of Cancer Cells
Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells . Therefore, “2-(3-formyl-1H-indol-1-yl)propanoic acid” could potentially be used in cancer research and treatment .
Treatment of Microbes
Indole derivatives have also shown potential in the treatment of microbes . This suggests that “2-(3-formyl-1H-indol-1-yl)propanoic acid” could be used in the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This implies that “2-(3-formyl-1H-indol-1-yl)propanoic acid” could be used in the development of new drugs for treating various health conditions .
Research and Development of Alkaloids
Indoles are a significant ring system in alkaloids . “2-(3-formyl-1H-indol-1-yl)propanoic acid” could be used in the research and development of new alkaloids .
Heterocyclic Building Blocks
“2-(3-formyl-1H-indol-1-yl)propanoic acid” is listed as a heterocyclic building block . This suggests that it could be used in the synthesis of various heterocyclic compounds .
Safety and Hazards
properties
IUPAC Name |
2-(3-formylindol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMANYXDFLPES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377933 |
Source
|
Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
166747-91-7 |
Source
|
Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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